molecular formula C21H19ClN2O4 B7524182 (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate

Cat. No.: B7524182
M. Wt: 398.8 g/mol
InChI Key: MDUMJZFXHUTJHE-UHFFFAOYSA-N
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Description

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-13-7-14(2)24(23-13)19-5-3-15(4-6-19)21(25)27-11-17-9-18(22)8-16-10-26-12-28-20(16)17/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMJZFXHUTJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC3=CC(=CC4=C3OCOC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate typically involves multiple steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Esterification: The benzoate ester is formed by reacting the benzodioxin derivative with 4-(3,5-dimethylpyrazol-1-yl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxin and pyrazole derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry

Industrially, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound’s benzodioxin and pyrazole rings allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate stands out due to its unique combination of a benzodioxin ring, a pyrazole ring, and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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